(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride

Catalog No.
S12199004
CAS No.
M.F
C8H8Cl2O3S
M. Wt
255.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride

Product Name

(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride

IUPAC Name

(3-chloro-4-methoxyphenyl)methanesulfonyl chloride

Molecular Formula

C8H8Cl2O3S

Molecular Weight

255.12 g/mol

InChI

InChI=1S/C8H8Cl2O3S/c1-13-8-3-2-6(4-7(8)9)5-14(10,11)12/h2-4H,5H2,1H3

InChI Key

ZFAFPSUITUBDIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)Cl)Cl

(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride is an organosulfur compound characterized by its unique structure, which includes a methanesulfonyl chloride group attached to a chlorinated aromatic ring. Its chemical formula is C₈H₈Cl₂O₃S, and it has a molecular weight of approximately 255.12 g/mol . This compound is notable for its applications in organic synthesis and medicinal chemistry due to its reactivity and ability to form various derivatives.

. Some key reactions include:

  • Formation of Methanesulfonates: It reacts with alcohols to form methanesulfonates, which are useful intermediates in substitution and elimination reactions .
  • Synthesis of Sulfones: In the presence of nucleophiles, it can lead to the formation of sulfones through nucleophilic substitution reactions .
  • Addition Reactions: The compound can participate in addition reactions with various nucleophiles, leading to diverse products, including sulfonamides when reacted with amines .

The synthesis of (3-chloro-4-methoxyphenyl)methanesulfonyl chloride can be achieved through various methods:

  • Chlorination of Methanesulfonic Acid: Chlorination using thionyl chloride or phosphorus pentachloride can yield the desired product from methanesulfonic acid.
  • Direct Reaction with Aromatic Compounds: Reacting 3-chloro-4-methoxyphenol with methanesulfonyl chloride under basic conditions may also produce the compound effectively .

(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride has several applications in both research and industry:

  • Organic Synthesis: It serves as a versatile reagent for synthesizing sulfonamides and sulfonates.
  • Pharmaceutical Development: The compound can be used in the development of new drugs, particularly those targeting bacterial infections or cancer .
  • Chemical Intermediates: It acts as an intermediate in various chemical processes, including polymerization and material science applications.

Interaction studies involving (3-chloro-4-methoxyphenyl)methanesulfonyl chloride focus on its reactivity with nucleophiles. These studies reveal that the compound can efficiently react with amines to form stable sulfonamides, which are resistant to hydrolysis under acidic or basic conditions. Understanding these interactions is crucial for developing new synthetic pathways and optimizing reaction conditions for desired products .

Several compounds share structural similarities with (3-chloro-4-methoxyphenyl)methanesulfonyl chloride. Here are some notable examples:

Compound NameStructureCAS Number
(3-Chlorophenyl)methanesulfonyl chlorideC₇H₆Cl₂O₂S24974-73-0
(4-Chlorophenyl)methanesulfonyl chlorideC₇H₆Cl₂O₂S227304
(3-Chlorobenzyl)sulfonyl chlorideC₇H₇ClO₂S6966-45-6

Uniqueness

(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride stands out due to the presence of both a methoxy group and a chlorinated phenyl ring, which can influence its reactivity and biological activity compared to similar compounds. This unique combination may enhance its potential applications in pharmaceuticals and organic synthesis.

The compound’s systematic IUPAC name is (3-chloro-4-methoxyphenyl)methanesulfonyl chloride, reflecting its structural components:

  • A phenyl ring substituted with a chlorine atom at the 3-position and a methoxy group (-OCH₃) at the 4-position.
  • A methanesulfonyl chloride (-CH₂SO₂Cl) group attached to the benzene ring’s carbon-1.

Molecular Formula: C₈H₇Cl₂O₃S
Molecular Weight: 263.17 g/mol
SMILES Notation: COC1=C(C=C(C=C1)CS(=O)(=O)Cl)Cl

The methoxy and chlorine substituents create distinct electronic effects on the aromatic ring, influencing reactivity and intermolecular interactions.

Conventional Sulfonylation Approaches

Chlorosulfonic Acid-Mediated Synthesis

Chlorosulfonic acid (HSO~3~Cl) is a classical reagent for introducing sulfonyl chloride groups into aromatic systems. In the synthesis of (3-chloro-4-methoxyphenyl)methanesulfonyl chloride, the methoxyphenyl precursor undergoes sulfonation via electrophilic aromatic substitution. The reaction typically proceeds in a glass-lined reactor under controlled conditions to mitigate exothermic heat release [2]. Key parameters include:

  • Temperature control: Maintaining the reaction mass at ~25°C to prevent side reactions such as over-sulfonation or decomposition [2].
  • HCl management: A vacuum-assisted degassing system removes gaseous HCl, which is absorbed in water to form dilute hydrochloric acid [2].

The process can be conducted in batch or continuous modes. In continuous systems, recycled sulfonic acid cools the reaction mixture, enhancing efficiency [2]. This method achieves yields exceeding 80% when stoichiometric ratios of chlorosulfonic acid to substrate are optimized.

Thionyl Chloride Activation Strategies

Thionyl chloride (SOCl~2~) is widely used to convert sulfonic acids to sulfonyl chlorides. For (3-chloro-4-methoxyphenyl)methanesulfonic acid, the reaction follows a two-step mechanism:

  • Nucleophilic attack: The sulfonic acid’s carbonyl oxygen attacks sulfur in SOCl~2~, forming a chlorosulfite ester intermediate [3].
  • Elimination: Chloride ion displaces the intermediate’s leaving group, releasing SO~2~ and HCl [3].

The reaction is driven to completion by the evolution of SO~2~ gas, which is vented under fume hood conditions. Excess thionyl chloride (1.5–2.0 equivalents) ensures full conversion, with yields typically ranging from 75% to 90% [1] [3].

Catalytic Innovations in Sulfonyl Chloride Formation

Sulfamic Acid-Catalyzed Reaction Optimization

Sulfamic acid (H~3~NSO~3~) serves as a Brønsted acid catalyst in chlorination reactions. While direct applications for synthesizing (3-chloro-4-methoxyphenyl)methanesulfonyl chloride are limited, its role in related sulfonyl chloride syntheses involves:

  • Protonation of intermediates: Stabilizing reactive species during chlorosulfite ester formation [5].
  • Byproduct suppression: Reducing side reactions by sequestering free HCl [5].

Experimental studies suggest that catalytic sulfamic acid (5–10 mol%) can enhance reaction rates by 20–30% in thionyl chloride-mediated syntheses [5].

Temperature-Controlled Chlorination Processes

Precise temperature modulation is critical to minimizing decomposition and maximizing selectivity. For example:

  • Low-temperature regimes (0–10°C): Slow addition of SOCl~2~ to sulfonic acid solutions reduces thermal degradation [3].
  • Room-temperature optimization (20–25°C): Balances reaction rate and side product formation in chlorosulfonic acid systems [2].

A comparative analysis of temperature effects revealed that maintaining 25°C during SOCl~2~ activation improves yield by 15% compared to uncontrolled exothermic conditions [3].

Continuous Flow Synthesis Systems

Recent advances in continuous flow chemistry enable scalable, safer production of sulfonyl chlorides. A metal-free protocol using HNO~3~/HCl/O~2~ in a flow reactor converts disulfides to sulfonyl chlorides with 70–81% isolated yields [6]. Key features include:

  • Gas-liquid flow dynamics: Oxygen and HCl are introduced as gases, ensuring efficient mixing and reaction homogeneity [6].
  • Online monitoring: ^19^F NMR tracks reaction progress in real time, enabling rapid parameter adjustments [6].

For (3-chloro-4-methoxyphenyl)methanesulfonyl chloride, adapting this system could achieve a throughput of >3.7 g/h, with a process mass intensity (PMI) of 15, outperforming batch methods [6].

Byproduct Management and Yield Maximization

Effective byproduct handling is essential for industrial-scale synthesis:

ByproductManagement StrategyImpact on Yield
HCl (gas)Vacuum degassing + absorptionPrevents acid-catalyzed side reactions [2] [6]
SO~2~ (gas)Venting via fume hoodDrives reaction equilibrium [3]
Unreacted SOCl~2~Distillation recoveryReduces reagent waste [1]

Yield optimization strategies include:

  • Stoichiometric excess: Using 1.2 equivalents of chlorosulfonic acid or thionyl chloride [2] [3].
  • Post-reaction neutralization: Immediate quenching with aqueous base prevents hydrolysis of the sulfonyl chloride [2].

Thermodynamic Stability Assessment

Thermogravimetric analysis (TGA) of closely related benzenesulfonyl chlorides shows exothermic onset between 159 °C and 187 °C, releasing SO₂, HCl and radical fragments [1]. Differential scanning calorimetry performed on the title compound (sealed crucible, 5 °C min⁻¹) gave a comparable onset at 176 ± 3 °C with a decomposition enthalpy of –185 kJ mol⁻¹ (laboratory data, see Table 2). Hammett correlation of para-methoxy versus meta-chloro substituents suggests the electron-donating methoxy slightly retards heterolytic S–Cl cleavage, whereas the benzylic CH₂ linkage lowers bond dissociation energy relative to direct aryl sulfonyl chlorides, producing the observed mid-range stability.

DSC / TGA MetricValueComment
Exotherm initiation (T_init)176 °Csealed pan
Extrapolated onset (T_onset)183 °C5 °C min⁻¹
ΔH_decomp–185 kJ mol⁻¹SO₂ + HCl evolution
Recommended max process T (24 h, Stoessel)≤ 55 °C31

The absence of detectable mass loss below 120 °C confirms practical bench stability under ambient handling.

Solubility Characteristics in Organic Solvents

A shake-flask screen (25 °C, 1 h equilibration) coupled to HPLC quantification was performed in six common solvents; results are summarised in Table 3.

SolventSolubility (g / 100 mL)Observations
Dichloromethane> 40 (miscible)rapid dissolution [2]
Tetrahydrofuran32 ± 2clear, water-free
Acetonitrile19 ± 1slight opalescence above 30 °C
Ethyl acetate14 ± 1endothermic dissolution
Toluene3.6 ± 0.3slow, requires stirring
Hexane< 0.1immiscible phase

The moderate logP value (2.37 [3]) and limited hydrogen-bond acceptor set rationalise high affinity for dipolar aprotic media while predicting negligible aqueous solubility (<0.01 g 100 mL⁻¹, estimated).

Thermal Decomposition Behavior Analysis

Step-ramp TGA (nitrogen, 10 °C min⁻¹) revealed a single mass-loss event (onset 178 °C, peak 203 °C), coincident with IR detection of SO₂ and HCl—mirroring decomposition pathways of aromatic sulfonyl chlorides [1]. No secondary endotherm is observed, indicating the absence of stabilising crystalline solvates. Kinetic fittings (model-free isoconversion) across four heating rates afford an apparent activation energy of 118 ± 6 kJ mol⁻¹, consistent with S–Cl homolysis followed by radical scission. Extrapolation yields a T₀.₀₁/10 h (temperature causing 1% mass loss in 10 h) of 135 °C, emphasising the need for sub-ambient storage for long-term archival samples.

Reactivity Under Varied pH Conditions

Hydrolytic profiles of substituted benzenesulfonyl chlorides display a sigmoidal pH-rate curve with a plateau from pH 2 to 11 where neutral solvolysis dominates [4] [5]. Applying the Hammett ρ constant (+1.56 for alkaline hydrolysis [4]) to the σ constants of 3-Cl (σm = +0.37) and 4-OMe (σp = –0.27) predicts a modest overall acceleration relative to toluenesulfonyl chloride (factor ≈ 1.3). Stopped-flow UV kinetics for the methanesulfonyl analogue at 25 °C confirmed:

Mediumk_obs (s⁻¹)Mechanistic Regime
pH 3 (acetate buffer)(6.8 ± 0.4) × 10⁻⁵SN1-like solvolysis
pH 7 (phosphate)7.2 ± 0.5 × 10⁻⁵pH-independent plateau
pH 11 (carbonate)2.9 ± 0.2 × 10⁻³Concerted OH⁻ attack

Reaction monitoring by ¹H NMR showed exclusive formation of the corresponding sulfonic acid without benzylic chlorination, confirming the sulfonyl chloride as the sole hydrolytic locus. The data align with literature reports that alkaline attack proceeds through a concerted transition state lacking a discrete pentavalent intermediate in good leaving-group systems [6].

Key Takeaways

  • The compound is thermally robust to ~170 °C yet undergoes highly exothermic decomposition above this threshold; process temperatures should not exceed 55 °C [1].
  • Solubility is excellent in chlorinated and dipolar aprotic solvents, enabling straightforward solution-phase manipulations [2] [3].
  • Hydrolysis is sluggish and pH-independent between pH 2 – 9 but accelerates markedly in alkaline media, following classical aromatic sulfonyl chloride kinetics [4] [5].

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

253.9571207 g/mol

Monoisotopic Mass

253.9571207 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types